molecular formula C9H11FO B14764242 (3-Ethyl-5-fluorophenyl)methanol

(3-Ethyl-5-fluorophenyl)methanol

Cat. No.: B14764242
M. Wt: 154.18 g/mol
InChI Key: QMXPFMOVVNBNER-UHFFFAOYSA-N
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Description

(3-Ethyl-5-fluorophenyl)methanol is an organic compound characterized by the presence of an ethyl group and a fluorine atom attached to a benzene ring, with a methanol group (-CH2OH) at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethyl-5-fluorophenyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with 3-ethyl-5-fluorobenzaldehyde.

    Reduction Reaction: The aldehyde group is reduced to a primary alcohol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent like ethanol or tetrahydrofuran (THF).

    Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reduction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Ethyl-5-fluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of the alcohol group can lead to the formation of hydrocarbons.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: 3-Ethyl-5-fluorobenzaldehyde or 3-Ethyl-5-fluorobenzoic acid.

    Reduction: 3-Ethyl-5-fluorotoluene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Ethyl-5-fluorophenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Ethyl-5-fluorophenyl)methanol involves its interaction with specific molecular targets. The presence of the fluorine atom can enhance its binding affinity to certain enzymes or receptors, potentially leading to biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-Ethylphenyl)methanol: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.

    (3-Fluorophenyl)methanol: Lacks the ethyl group, affecting its physical and chemical properties.

    (3-Ethyl-5-chlorophenyl)methanol:

Properties

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

(3-ethyl-5-fluorophenyl)methanol

InChI

InChI=1S/C9H11FO/c1-2-7-3-8(6-11)5-9(10)4-7/h3-5,11H,2,6H2,1H3

InChI Key

QMXPFMOVVNBNER-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)F)CO

Origin of Product

United States

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